NVP-2 - 1263373-43-8

NVP-2

Catalog Number: EVT-278175
CAS Number: 1263373-43-8
Molecular Formula: C27H37ClN6O2
Molecular Weight: 513.08
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NVP-2 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9) [, , ]. CDK9, as a catalytic subunit of the positive transcription elongation factor b (P-TEFb), plays a crucial role in the regulation of gene transcription []. By inhibiting CDK9, NVP-2 interferes with the transcription of specific genes, making it a valuable tool in scientific research, particularly in cancer biology [, , ]. Notably, NVP-2 has demonstrated potent antitumor activity in preclinical studies [].

Future Directions
  • Clinical Development: While preclinical studies show promise, further investigation of NVP-2 in clinical trials is crucial to evaluate its safety and efficacy as a potential cancer treatment in humans [].

  • Mechanism Refinement: While its primary mechanism involves CDK9 inhibition, exploring additional downstream effects and potential off-target interactions will be essential in fully understanding its biological activity [].

  • Combination Therapies: Research into synergistic effects of NVP-2 in combination with other anticancer agents could lead to more effective treatment strategies for various cancers [, ].

Source and Classification

NVP-2 was synthesized as part of a research initiative aimed at developing novel CDK9 inhibitors. It falls under the classification of small molecule inhibitors and is specifically designed to interact with the ATP-binding site of CDK9, thereby modulating its activity. The compound has shown promising results in preclinical studies, demonstrating potent antitumor activity and selectivity for CDK9 over other kinases.

Synthesis Analysis

Methods and Technical Details

The synthesis of NVP-2 involves a convergent synthetic route that efficiently produces key intermediates necessary for its formation. The synthesis can be broken down into several steps:

Molecular Structure Analysis

Structure and Data

NVP-2 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with CDK9. While detailed structural data can be derived from crystallographic studies, the compound's ability to fit into the active site of CDK9 is critical for its inhibitory action.

The molecular formula of NVP-2 is C18H24ClF2N3O3, with a molecular weight of approximately 393.85 g/mol. The structural features include:

  • A bicyclic core that contributes to its binding affinity.
  • Functional groups that enhance solubility and bioavailability.

The binding mode analysis indicates that NVP-2 occupies the ATP-binding pocket of CDK9, stabilizing the enzyme in an inactive conformation .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing NVP-2 are primarily nucleophilic substitutions and coupling reactions. Key reactions include:

  1. Cyclization Reaction: Involves forming cyclic structures from linear precursors.
  2. Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and halides.
  3. Deprotection Reaction: Involves removing protective groups to yield active functional sites necessary for further reactions.

These reactions are optimized for high yields and reduced reaction times, enhancing efficiency while minimizing safety risks associated with hazardous reagents .

Mechanism of Action

Process and Data

NVP-2 exerts its pharmacological effects by selectively inhibiting CDK9, which plays a pivotal role in transcriptional regulation by phosphorylating the C-terminal domain of RNA polymerase II. This phosphorylation is essential for transcription elongation; thus, inhibiting CDK9 leads to decreased levels of anti-apoptotic proteins like Mcl-1.

The mechanism involves:

  1. Binding Affinity: NVP-2 binds to the ATP-binding site of CDK9 with an IC50 value of less than 0.514 nM, indicating strong inhibitory potency.
  2. Selectivity: It exhibits excellent selectivity against a panel of 468 kinases, significantly inhibiting only CDK9 and DYRK1B at high concentrations while sparing other kinases .

This selective inhibition results in reduced transcriptional activity linked to oncogenic processes, making it a potential candidate for cancer therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

NVP-2 is characterized by several physical properties:

  • Appearance: Typically presented as a solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity primarily through nucleophilic sites within its structure.

The compound's stability and solubility profile are critical for its formulation into therapeutic agents .

Applications

Scientific Uses

NVP-2 holds significant promise in scientific research, particularly in cancer biology:

  1. Cancer Therapeutics: Its potent inhibitory action against CDK9 positions it as a candidate for developing targeted therapies aimed at various cancers characterized by dysregulated transcriptional control.
  2. Research Tool: As a selective probe for studying CDK9 function, NVP-2 can aid researchers in elucidating the role of this kinase in cellular processes beyond cancer, including apoptosis and cell cycle regulation.
Introduction to CDK9 and Transcriptional Regulation in Oncogenesis

Role of CDK9 in RNA Polymerase II Phosphorylation and Transcriptional Elongation

Cyclin-dependent kinase 9 (CDK9) serves as the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, which is indispensable for productive mRNA synthesis. CDK9 phosphorylates two critical targets:

  • RNA Polymerase II (Pol II): Specifically at serine 2 (Ser2) residues within its C-terminal domain (CTD), transitioning Pol II from promoter-proximal pausing to processive elongation [1] [4].
  • Spt5 subunit of DSIF: Phosphorylation converts DSIF from a negative to a positive elongation factor, facilitating the release of paused Pol II [9].

CDK9 exists in two isoforms:

  • CDK9-S (42-kDa): Predominantly nucleoplasmic, regulates global transcription [1].
  • CDK9-L (55-kDa): Localizes to the nucleolus, implicated in apoptosis/DNA repair (less characterized) [1].

Activity is tightly regulated by:

  • Cyclin partners (Cyclin T1/T2): Essential for kinase activation and substrate recruitment [1].
  • 7SK snRNP complex: HEXIM1/2 proteins sequester CDK9/Cyclin T in an inactive state via 7SK RNA scaffolding. T-loop phosphorylation (Thr186) is prerequisite for this incorporation [1].

Table 1: Key Molecular Characteristics of CDK9

FeatureDetailFunctional Implication
Catalytic PartnerCyclin T1/T2Kinase activation; substrate recruitment
Primary SubstratePol II CTD (Ser2)Transcriptional elongation
Regulatory Complex7SK snRNP (HEXIM1/2, LARP7, MePCE)Inactivation via sequestration
IsoformsCDK9-S (42 kDa), CDK9-L (55 kDa)Spatial/functional specialization

CDK9 Dysregulation in Cancer: Implications for Oncogene Addiction and Apoptosis Resistance

CDK9 is a central node in oncogenic transcriptional networks:

  • Oncogene Amplification: Drives "transcriptional addiction" by enabling hyper-transcription of:
  • MYC: CDK9 phosphorylates MYC at Ser62, stabilizing it and amplifying its target expression [3] [6].
  • MCL-1/BCL-2: Short-lived anti-apoptotic proteins dependent on continuous CDK9 activity [3] [10].
  • Super-Enhancer Recruitment: CDK9 localizes to super-enhancers regulating oncogenes (e.g., MYC), making them hypersensitive to CDK9 inhibition [3] [6].
  • Therapeutic Resistance: Sustained CDK9 activity maintains pro-survival signals in therapy-resistant cancers (e.g., castration-resistant prostate cancer) [10].

Mechanistically, CDK9 inhibition:

  • Rapidly depletes MCL-1/XIAP, inducing apoptosis [10].
  • Disrupts MYC-driven transcriptional amplification [6].
  • Attenuates AR signaling in prostate cancer via reduced pSer81-AR [10].

Properties

CAS Number

1263373-43-8

Product Name

NVP-2

IUPAC Name

4-[[[6-[5-chloro-2-[[4-[[(2R)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile

Molecular Formula

C27H37ClN6O2

Molecular Weight

513.08

InChI

InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)/t19-,20?,21?/m1/s1

InChI Key

XWQVQSXLXAXOPJ-NJDAHSKKSA-N

SMILES

CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl

Solubility

Soluble in DMSO

Synonyms

NVP-2 ; NVP 2; NVP2.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.